molecular formula C18H22O5 B5246476 ethyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

ethyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

Cat. No.: B5246476
M. Wt: 318.4 g/mol
InChI Key: IGMGMSQQFZXJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate: is a coumarin derivative, a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are characterized by their benzopyrone structure, which is a fused benzene and pyrone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate typically involves the following steps:

  • Starting Material: : The synthesis begins with 3-ethyl-4-methyl-2H-chromen-2-one as the starting material.

  • Reaction with Ethyl Bromobutanoate: : The chromen-2-one undergoes a nucleophilic substitution reaction with ethyl bromobutanoate in the presence of a base such as potassium carbonate (K2CO3).

  • Purification: : The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the final product.

Industrial Production Methods: : On an industrial scale, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding hydroxyl derivatives.

  • Reduction: : Reduction reactions can reduce the chromen-2-one moiety to produce dihydrocoumarins.

  • Substitution: : Substitution reactions can introduce different functional groups at various positions on the coumarin ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: : The major products formed from these reactions include hydroxylated coumarins, dihydrocoumarins, and various substituted coumarins.

Scientific Research Applications

Chemistry: : In chemistry, ethyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, coumarin derivatives are studied for their antimicrobial, antioxidant, and anti-inflammatory properties. This compound has shown potential in these areas, making it a candidate for developing new therapeutic agents.

Medicine: : The compound has been investigated for its potential use in treating various diseases, including cancer, due to its ability to induce apoptosis (programmed cell death) in cancer cells.

Industry: : In the industry, coumarin derivatives are used in the production of fragrances, flavors, and as UV filters in sunscreens.

Mechanism of Action

The mechanism by which ethyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, leading to biological responses such as antioxidant activity or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds: : Some similar compounds include:

  • Coumarin: : The parent compound with similar biological activities.

  • Warfarin: : A well-known anticoagulant derived from coumarin.

  • Scopoletin: : Another coumarin derivative with antioxidant properties.

Uniqueness: : Ethyl 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other coumarin derivatives.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its versatility and potential for further research make it a valuable compound in the field of organic chemistry and beyond.

Properties

IUPAC Name

ethyl 2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-5-13-11(4)14-9-8-12(10-16(14)23-17(13)19)22-15(6-2)18(20)21-7-3/h8-10,15H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMGMSQQFZXJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OC(CC)C(=O)OCC)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.